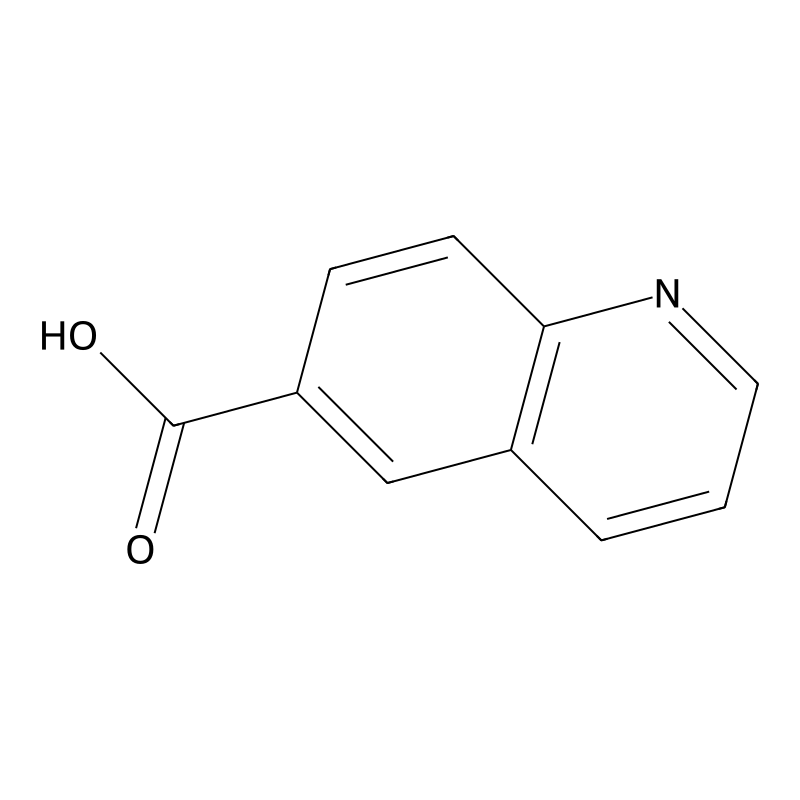

Quinoline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Precursor for Quinoline Derivatives

Q6CA is a crucial precursor for the synthesis of various quinoline derivatives, a class of compounds with a wide range of potential biological activities. These derivatives are being explored in scientific research for their potential applications in:

- Anti-malarial drugs: Quinoline derivatives have been historically significant in the fight against malaria, and research continues to explore their potential as new antimalarial agents [].

- Anti-cancer drugs: Some quinoline derivatives exhibit promising anti-cancer properties and are being investigated in pre-clinical studies [].

- Anti-microbial agents: Quinoline derivatives are also being explored for their potential to combat various microbial infections [].

Quinoline-6-carboxylic acid, also known as 6-quinolinecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of 173.17 g/mol. This compound features a quinoline ring structure with a carboxylic acid functional group at the sixth position. It is primarily characterized by its aromatic properties and is soluble in organic solvents, making it useful in various chemical applications .

- Oxidation: The compound can be oxidized to form various derivatives, often utilizing reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction: It can be reduced to yield different quinoline derivatives, typically using catalysts like palladium on carbon or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents into the quinoline ring .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Palladium on carbon, sodium borohydride.

- Substitution: Halogenating agents, alkylating agents, nitrating agents.

These reactions lead to the formation of diverse quinoline derivatives that have significant applications in medicinal chemistry and material science .

While Quinoline-6-carboxylic acid itself has not been extensively studied for specific biological activity, its derivatives exhibit notable interactions. For instance, certain derivatives have been identified as selective inhibitors of enzymes involved in critical biological processes, such as DYRK1A, which is implicated in neurological disorders like Down syndrome and Alzheimer’s disease. This suggests potential therapeutic applications for compounds derived from Quinoline-6-carboxylic acid .

Mechanism of Action

Quinoline-6-carboxylic acid primarily targets the oxidation of key metabolites in mitochondria, inhibiting the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate. This inhibition disrupts the Krebs cycle, affecting energy metabolism within cells and potentially leading to significant changes in cellular functions.

Quinoline-6-carboxylic acid can be synthesized through several methods:

- Friedländer Synthesis: Involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

- Skraup Synthesis: Utilizes aniline, glycerol, and sulfuric acid as starting materials.

- Gould-Jacobs Reaction: Involves reacting anthranilic acid with a β-ketoester under acidic conditions to form the quinoline ring.

Modern synthetic approaches may also include microwave-assisted synthesis and solvent-free reactions to enhance yield and reduce environmental impact .

Quinoline-6-carboxylic acid has several applications across different fields:

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases due to their biological activity.

- Material Science: Used in the development of new materials due to its unique chemical properties.

- Chemical Research: Serves as an important building block in organic synthesis and research studies focused on quinoline derivatives .

Several compounds share structural similarities with Quinoline-6-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | 0.95 |

| 6-Methylquinoline-8-carboxylic acid | C11H9NO2 | 0.95 |

| Methylquinoline-6-carboxylate | C11H9NO2 | 0.93 |

These compounds exhibit similar properties but differ in their substituents or positions on the quinoline ring, which can significantly affect their biological activity and chemical behavior. The uniqueness of Quinoline-6-carboxylic acid lies in its specific carboxylic acid functionality at the sixth position of the quinoline ring, which may influence its reactivity and interactions compared to other derivatives .

Quinoline-6-carboxylic acid derives from the broader quinoline family, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. The specific 6-carboxyl derivative gained prominence in the mid-20th century with advances in heterocyclic chemistry. Early syntheses relied on Skraup and Doebner-von Miller reactions, but modern methods employ catalytic processes for higher yields. A pivotal milestone was its identification as a precursor to bioactive molecules, such as quinolone antibiotics and kinase inhibitors.

Significance in Organic Chemistry and Medicinal Research

The compound’s planar aromatic structure and electron-withdrawing carboxyl group enable diverse reactivity:

- Coordination Chemistry: Forms stable complexes with transition metals (e.g., Fe²⁺, Co³⁺), useful in catalysis.

- Pharmaceutical Building Block: Serves as a scaffold for antibacterials (e.g., rufloxacin), antivirals, and kinase inhibitors targeting DYRK1A and CLK families.

- Material Science: Its fluorescence properties are exploited in organic LEDs and sensors.

Current Research Landscape and Emerging Trends

Recent studies focus on:

- Selective Inhibitors: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives show nanomolar potency against DYRK1A, a kinase implicated in Down syndrome.

- Green Synthesis: Eco-friendly protocols using boric acid and FeSO₄·7H₂O reduce reliance on toxic reagents.

- Antimicrobial Resistance: Derivatives combat multidrug-resistant pathogens by disrupting biofilm formation.

Classical Synthetic Routes

Classical methods for synthesizing quinoline-6-carboxylic acid often rely on the Skraup or Doebner-von Miller reactions, which involve cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds. For example, 6-bromo-2-chloroquinoline serves as a key intermediate in traditional pathways, where subsequent amination and hydrolysis yield the carboxylic acid derivative [1]. In one protocol, 6-bromo-2-chloroquinoline undergoes nucleophilic substitution with pyrrolidine at 90°C for 6–40 hours, followed by hydrolysis with hydrochloric acid to produce quinoline-6-carboxylic acid in 93% yield [1]. These methods, while reliable, often require harsh conditions and multi-step purification, limiting their scalability.

Modern Synthetic Approaches

Oxidative Ring Contraction Methods

Recent advances in oxidative ring contraction have enabled efficient access to quinoline-6-carboxylic acid derivatives. A notable example involves the use of cobalt(II) acetate and N-hydroxyphthalimide (NHPI) in dimethylformamide (DMF) under oxygen atmosphere. This method converts paullone derivatives into 11H-indolo[3,2-c]quinoline-6-carboxylic acids via a radical-mediated mechanism [5]. The reaction proceeds at 80°C for 24 hours, yielding products with >95% purity after simple filtration and washing [5].

Fischer Indole Synthesis Applications

The Fischer indole synthesis has been adapted for constructing quinoline-6-carboxylic acid scaffolds. By reacting 3,4-dihydro-1H-1-benzazepine-2,5-dione with substituted phenylhydrazines in acetic acid, researchers generate indoloquinoline intermediates, which are subsequently oxidized to carboxylic acids [5]. This approach benefits from readily available starting materials and high regioselectivity, though it requires careful control of acid concentration to avoid over-oxidation.

Specialized Synthesis Techniques

General Procedure for Large-Scale Synthesis

A three-step large-scale synthesis starting from 6-quinolinecarboxylic acid has been optimized for industrial applications. The process involves:

- N-Oxidation of the quinoline core using hydrogen peroxide in acetic acid.

- Ammonolysis of the N-oxide intermediate with ammonium chloride and triethylamine at 60°C.

- Benzyl ester protection via HCl-catalyzed ethanolysis [6].

This method achieves an overall yield of 78% and eliminates the need for hazardous ammonia gas, enhancing operational safety [6].

Novel Three-Step Sequence Methodologies

A streamlined three-step sequence leverages 6-bromo-2-chloroquinoline as the starting material. Bromine-lithium exchange at −78°C, followed by carboxylation with solid CO₂ and esterification with benzyl alcohol, produces the benzyl ester derivative in 85% yield [6]. This approach minimizes side reactions and enables gram-scale production.

Esterification and Derivative Formation

Ethyl Quinoline-6-Carboxylate Synthesis

Ethyl esters are synthesized via HCl-catalyzed ethanolysis of quinoline-6-carboxylic acid. In a typical procedure, the acid is dissolved in DMSO, treated with HCl gas, and refluxed in ethanol for 12 hours. The product precipitates upon cooling and is purified by silica gel chromatography, achieving yields of 90–95% [5].

Benzyl Ester Formation Strategies

Benzyl esters are critical for protecting the carboxylic acid group during subsequent functionalization. A safe, large-scale protocol involves reacting quinoline-6-carboxylic acid with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at room temperature for 24 hours, yielding the benzyl ester in 88% purity after recrystallization [6].

Green Chemistry Approaches and Sustainable Synthesis

Sustainable synthesis methods have gained prominence, particularly using Keplerate-type giant-ball nanoporous isopolyoxomolybdates ({Mo132}) as catalysts. In one green protocol, 7-halo-6-fluoroquinolone-3-carboxylic acids undergo amination with piperazine derivatives in water at reflux. The {Mo132} catalyst facilitates C–N bond formation with 92% yield and is recyclable for up to five cycles without loss of activity [4]. This method reduces solvent waste and avoids toxic byproducts, aligning with green chemistry principles [4].

Another eco-friendly approach employs copper-catalyzed oxidative annulation of ketone oxime acetates with ortho-trifluoroacetylanilines. Using oxygen as the terminal oxidant, this reaction constructs the quinoline core at 100°C in dimethyl sulfoxide (DMSO), achieving 89% yield while minimizing metal waste [2].

Halogen Substitution Strategies

The strategic incorporation of halogen atoms into the quinoline-6-carboxylic acid framework represents a fundamental approach to modulating biological activity and physicochemical properties. Halogen substitution, particularly at the 10-position of indolo[3,2-c]quinoline-6-carboxylic acid derivatives, has emerged as a critical determinant of both potency and selectivity in kinase inhibition applications.

10-Iodo Derivatives

The development of 10-iodo substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids represents a significant breakthrough in the pursuit of selective DYRK1A inhibitors [1] [2]. These compounds exhibit remarkable selectivity profiles, with 10-iodo derivatives demonstrating superior biological activity compared to their halogenated counterparts. The 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative 5j achieved a DYRK1A IC50 value of 6 nanomolar, representing the most potent compound in this series [1].

The synthetic pathway for these derivatives involves a multi-step process beginning with the appropriate starting materials. The methodology developed for 10-iodo derivative synthesis utilizes specific reaction conditions that favor the selective incorporation of iodine at the 10-position of the indoloquinoline framework. The synthesis typically proceeds through intermediate formation, followed by cyclization and halogenation steps that ensure regioselective iodine incorporation [1] [2].

Research findings demonstrate that the 10-iodo substitution provides not only enhanced potency but also exceptional selectivity against closely related kinases. The compound 5j exhibited selectivity margins of greater than 100-fold against competing kinases, including DYRK1B, DYRK2, and various CLK family members. This selectivity profile is particularly noteworthy given the structural similarity between DYRK1A and DYRK1B, which share 85% sequence identity in their catalytic domains [1].

The mechanistic basis for the enhanced activity of 10-iodo derivatives appears to involve specific interactions within the kinase binding site. X-ray crystallographic studies and molecular docking analyses suggest that the iodine atom forms favorable interactions with residues in the hinge region of DYRK1A, contributing to the observed potency enhancement [1]. The larger atomic radius and polarizability of iodine compared to other halogens may facilitate stronger halogen bonding interactions with carbonyl oxygen atoms in the target protein.

10-Halogen Substituent Effects on Activity

The systematic evaluation of halogen substituents at the 10-position reveals distinct structure-activity relationships that govern biological potency and selectivity. The halogen substitution pattern follows a clear trend: iodine > bromine > chlorine > fluorine in terms of both potency and selectivity enhancement [1] [3].

Table 1: Halogen Substituent Effects on DYRK1A Inhibition

| Halogen | IC50 (nM) | Selectivity | Activity Description |

|---|---|---|---|

| Fluorine | 320 | Poor | Weaker activity or complete loss |

| Chlorine | 31 | Moderate | Potent activity, low selectivity |

| Bromine | 20 | Good | Slightly improved activity, diminished selectivity |

| Iodine | 6 | Excellent | Strong potency with excellent selectivity |

Fluorine substitution at the 10-position generally results in diminished or completely abolished activity. The 10-fluoro derivative 5l demonstrated significantly reduced potency with an IC50 value of 320 nanomolar, representing a 50-fold decrease in activity compared to the 10-iodo analog [1]. This observation contrasts with the general trend in medicinal chemistry where fluorine substitution often enhances biological activity through improved metabolic stability and binding affinity.

Chlorine substitution provides moderate activity with IC50 values in the range of 31-40 nanomolar, but suffers from poor selectivity. The 10-chloro derivatives exhibit broad-spectrum kinase inhibition, affecting multiple DYRK isoforms, CLK family members, and CDK9 [1]. This lack of selectivity limits their therapeutic potential due to the likelihood of off-target effects.

Bromine substitution represents an intermediate case, providing improved potency over chlorine (IC50 20 nanomolar) but with compromised selectivity profiles. The 10-bromo substituted derivatives show enhanced DYRK1A inhibition but retain activity against DYRK2 and other kinases, though to a lesser extent than the 10-chloro analogs [1].

The superior performance of iodine substitution appears to result from optimal sterical and electronic properties that facilitate specific binding interactions. The polarizability and size of the iodine atom enable formation of strong halogen bonds with electron-rich regions of the target protein, while simultaneously providing steric bulk that enhances binding selectivity through induced fit mechanisms [1].

Environmental factors also influence the activity of halogenated derivatives. Studies examining the acute toxicity of haloquinolines against photobacterium Vibrio fischeri revealed that halogen position and nature significantly affect biological activity patterns [3]. The 6-iodo quinoline derivative (6-IQL) demonstrated IC50 values below 10 milligrams per liter, indicating high biological potency in environmental systems.

Carboxamide Derivatives

The transformation of quinoline-6-carboxylic acid into corresponding carboxamide derivatives represents a versatile synthetic strategy for modulating biological activity and improving pharmacokinetic properties. These modifications enable the introduction of diverse functional groups while maintaining the core quinoline pharmacophore essential for biological activity.

Synthesis of N-substituted Quinoline-6-carboxamides

The synthesis of N-substituted quinoline-6-carboxamides involves the conversion of the carboxylic acid functionality to the corresponding acid chloride, followed by amidation with appropriate amine nucleophiles. The general synthetic approach begins with quinoline-6-carboxylic acid, which undergoes treatment with thionyl chloride in the presence of dry toluene at reflux temperatures (100-110°C) for 4-6 hours to generate the quinoline-6-carbonyl chloride intermediate [4].

The amidation step proceeds through nucleophilic acyl substitution, where the acid chloride intermediate reacts with various amine derivatives in the presence of base. A typical protocol involves dissolving the amine substrate in dry acetone containing potassium carbonate (1.5 equivalents), followed by dropwise addition of the quinoline-6-carbonyl chloride solution at 0°C. The reaction mixture is then stirred overnight at room temperature to afford the desired carboxamide products [4].

Alternative synthetic methods employ coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of diisopropylethylamine. This approach provides milder reaction conditions and broader substrate compatibility. The reaction typically proceeds in DMF solvent at room temperature, offering good yields and simplified purification procedures [5].

Table 2: Quinoline-6-carboxamide Derivatives P2X7R Inhibitory Activity

| Compound | Substituent | IC50 (μM) | Potency Rank |

|---|---|---|---|

| 2d | 4-CH3 | 1.490 | 5 |

| 2e | 4-F | 0.624 | 2 |

| 2f | 4-I | 0.566 | 1 |

| 2g | 4-Cl | 0.813 | 3 |

| 2h | Benzyl | 8.390 | 10 |

| 2i | 2-Thiophene | 2.480 | 8 |

| 2j | 4-Propyl | 2.170 | 7 |

| 2k | 4-Phenyl | 1.110 | 6 |

| 2l | 3-Cl-4-CH3 | 0.960 | 4 |

| 2m | 4-NO2 | 1.810 | 9 |

The P2X7 receptor inhibitory activity of quinoline-6-carboxamide derivatives demonstrates clear structure-activity relationships. The 4-iodo substituted derivative 2f exhibited the highest potency with an IC50 value of 0.566 micromolar, representing a 7-fold improvement over suramin, the reference standard [4]. The 4-fluoro (2e) and 4-chloro (2g) analogues showed comparable potencies with IC50 values of 0.624 and 0.813 micromolar, respectively.

The synthesis of these derivatives can be further optimized through the use of microwave-assisted conditions, which significantly reduce reaction times while maintaining high yields. Microwave-promoted synthesis typically employs shorter reaction times (1-2 hours) and can achieve comparable or superior yields compared to conventional heating methods [4].

Heterocyclic Conjugates

The development of heterocyclic conjugates represents an advanced strategy for creating hybrid molecules that combine the biological activities of multiple pharmacophores. These conjugates typically feature quinoline-6-carboxylic acid linked to various heterocyclic systems through amide bonds, ester linkages, or direct carbon-carbon bond formation.

Benzothiazole-quinoline conjugates have emerged as particularly promising antimicrobial agents. The synthesis of these hybrid molecules involves multi-step protocols that begin with the preparation of appropriate benzothiazole intermediates. The benzothiazole moiety is typically introduced through condensation reactions between 2-aminothiophenol derivatives and appropriate carbonyl compounds [6].

The conjugation process involves the formation of urea linkages between quinoline diamine derivatives and benzothiazole-imidazole carboxamide intermediates. The synthetic route begins with 4,7-dichloroquinoline, which undergoes nucleophilic substitution with various diamines to generate 4-aminoquinoline diamine intermediates. These intermediates are subsequently coupled with benzothiazole-1H-imidazol-1-carboxamide derivatives in refluxing acetonitrile to yield the desired hybrid compounds [6].

The biological evaluation of quinoline-benzothiazole hybrids has demonstrated significant antimycobacterial activity. Among the 25 synthesized compounds, 17 exhibited promising anti-tuberculosis activities with MIC90 values below 62.5 micromolar. The most active compound, 6u, displayed sub-micromolar activity (0.968 μM) against Mycobacterium tuberculosis H37Rv, representing a substantial improvement over individual components [6].

Triazole-containing conjugates represent another important class of heterocyclic hybrids. The synthesis of these compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." The quinoline-6-carboxylic acid derivative is functionalized with either an azide or alkyne group, which then undergoes cycloaddition with the complementary heterocyclic partner to form the triazole linkage [7].

The antimalarial activity of quinoline-triazole conjugates has been extensively studied, with several compounds showing excellent activity against chloroquine-resistant Plasmodium falciparum strains. The compound 258, which contains quinoline, triazole, and heterocyclic hydrazide components, demonstrated an IC50 value of 0.26 ± 0.03 micromolar against chloroquine-resistant PfW2 strain [7].

Pyrimidine-quinoline conjugates offer additional opportunities for biological activity modulation. These hybrids typically incorporate pyrimidine rings as pendant groups or as part of fused ring systems. The synthesis often involves multi-component reactions that combine quinoline derivatives with pyrimidine precursors under acidic or basic conditions [7].

Heterocyclic Analogues

The development of heterocyclic analogues of quinoline-6-carboxylic acid involves the structural modification of the quinoline core through ring expansion, contraction, or fusion with additional heterocyclic systems. These modifications can significantly alter the biological activity profile while maintaining essential pharmacophoric elements.

Indolo[3,2-c]quinoline Frameworks

The indolo[3,2-c]quinoline framework represents a privileged scaffold in medicinal chemistry, combining the quinoline pharmacophore with an indole ring system. The synthesis of these compounds typically involves multi-step procedures that establish both the quinoline and indole components in a regioselective manner.

The Friedländer condensation followed by Cadogan cyclization represents an efficient two-step approach to indolo[3,2-c]quinoline synthesis. The process begins with the condensation of o-aminobenzaldehydes with 2-nitrophenyl substituted ketones under basic conditions to form quinoline intermediates. The subsequent Cadogan cyclization involves the reduction of the nitro group under thermal conditions, leading to intramolecular cyclization and formation of the indole ring [8].

Synthetic Route for Indolo[3,2-c]quinoline Framework:

The reaction conditions for the Friedländer condensation typically involve heating the reactants in ethanol with sodium hydroxide at reflux temperatures for 12-24 hours. The yields for this transformation range from 65-85%, depending on the substitution pattern of the starting materials. The Cadogan cyclization is performed using triphenylphosphine in refluxing xylene, with reaction times of 6-12 hours providing optimal results [8].

Alternative synthetic approaches include the Fischer indolization method, which involves the condensation of hydrazine derivatives with ketones in the presence of acid catalysts. This approach has been successfully applied to the synthesis of isocryptolepine and related natural products. The reaction typically proceeds under microwave irradiation, significantly reducing reaction times while maintaining high yields [9].

The PIDA/BF3·OEt2-mediated intramolecular dehydrogenative coupling represents a modern approach to indolo[3,2-c]quinoline synthesis. This method involves the cyclization of 2-arylamino(phenylsulfonyl)methylindoles under oxidative conditions. The reaction proceeds through C-H activation mechanisms and provides access to both indolo[2,3-c]quinoline and indolo[3,2-c]quinoline frameworks depending on the substitution pattern [10].

The biological activity of indolo[3,2-c]quinoline derivatives spans multiple therapeutic areas, including antimicrobial, antimalarial, anti-tumor, and anti-tuberculosis activities. The 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have shown particular promise as DYRK1A inhibitors, with potential applications in the treatment of Alzheimer's disease and Down syndrome [1] [2].

Benzothiazolo Quinoline Systems

Benzothiazolo quinoline systems represent an important class of heterocyclic hybrids that combine the biological activities of both benzothiazole and quinoline pharmacophores. These systems can be constructed through various synthetic strategies, including direct coupling reactions, multi-component condensations, and cyclization procedures.

The synthesis of benzothiazolo quinoline hybrids typically involves the preparation of benzothiazole intermediates containing reactive functional groups that can undergo further elaboration. The benzothiazole ring is commonly constructed through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under dehydrating conditions [6].

A representative synthetic sequence involves the conversion of various 2-amino-6-substituted benzothiazoles to benzothiazole-1H-imidazol-1-carboxamide intermediates using 1,1′-carbonyldiimidazole (CDI) in refluxing dichloromethane. The reaction proceeds in excellent yields (74-97%) and provides intermediates suitable for further coupling with quinoline derivatives [6].

The coupling of benzothiazole intermediates with 4-aminoquinoline diamines proceeds through amidation reactions in refluxing acetonitrile. This transformation typically requires 6-12 hours and provides the desired benzothiazolo quinoline hybrids in excellent yields. The reaction conditions are mild and compatible with a wide range of functional groups [6].

The biological evaluation of benzothiazolo quinoline systems has revealed significant antimycobacterial activity. The compound 6u, containing a benzothiazole-urea-quinoline hybrid structure, exhibited sub-micromolar activity against Mycobacterium tuberculosis H37Rv with an MIC90 value of 0.968 micromolar. This compound also demonstrated excellent selectivity with minimal cytotoxicity against HepG2 cells [6].

The structure-activity relationships for benzothiazolo quinoline systems indicate that the nature of the linker between the two heterocyclic components significantly influences biological activity. Urea linkages generally provide superior antimycobacterial activity compared to amide or ester connections. The substitution pattern on both the benzothiazole and quinoline rings also affects potency, with electron-withdrawing groups generally enhancing activity [6].

Recent developments in benzothiazolo quinoline synthesis include the use of metal-free conditions and environmentally friendly protocols. These approaches often employ readily available starting materials and avoid the use of toxic catalysts or solvents. The development of one-pot synthesis methods has also streamlined the preparation of these hybrid compounds [6].

Styryl Quinoline Derivatives

Styryl quinoline derivatives represent an important class of compounds that combine the quinoline pharmacophore with styryl (phenylethylene) substituents. These derivatives often exhibit enhanced biological activities due to the extended conjugation and additional aromatic interactions provided by the styryl group.

2-(2-Chlorostyryl)quinoline-6-carboxylic Acid Development

The development of 2-(2-chlorostyryl)quinoline-6-carboxylic acid derivatives involves the strategic incorporation of chlorinated styryl groups at the 2-position of the quinoline ring. This modification aims to enhance biological activity while maintaining the essential carboxylic acid functionality at the 6-position.

The synthesis of 2-(2-chlorostyryl)quinoline-6-carboxylic acid typically employs aldol condensation reactions between 2-methylquinoline-6-carboxylic acid derivatives and 2-chlorobenzaldehyde. The reaction is commonly performed in glacial acetic acid at reflux temperatures for 8-12 hours. The use of acetic acid as both solvent and catalyst facilitates the elimination of water, driving the reaction toward the desired E-alkene product [11].

The synthetic protocol begins with the preparation of 2-methylquinoline-6-carboxylic acid, which can be obtained through various established quinoline synthesis methods. The Doebner-von Miller reaction provides an efficient route to 2-methylquinoline intermediates, which can be subsequently functionalized at the 6-position through various methods including direct carboxylation or halogenation followed by carbonylation [11].

The condensation reaction between 2-methylquinoline-6-carboxylic acid and 2-chlorobenzaldehyde proceeds through formation of a carbanionic intermediate at the methyl group, followed by nucleophilic addition to the aldehyde carbonyl. The resulting aldol product undergoes spontaneous dehydration to form the styryl double bond. The reaction typically provides yields in the range of 71-88%, depending on the specific reaction conditions and substrate substitution patterns [11].

The stereochemistry of the styryl double bond is predominantly E (trans), as evidenced by NMR spectroscopy and IR analysis. The vicinal coupling constants in 1H NMR spectra range from 12-18 Hz, consistent with trans-configuration. Additionally, IR spectroscopy reveals characteristic absorption bands at 960-980 cm⁻¹, further confirming the E-configuration of the styryl group [11].

The spectroscopic properties of 2-(2-chlorostyryl)quinoline-6-carboxylic acid derivatives indicate significant conjugation between the quinoline and styryl systems. UV-Vis absorption studies reveal maximum absorption wavelengths in the range of 325-376 nanometers, with molar extinction coefficients between 1.738×10⁴ and 4.578×10⁴ L·mol⁻¹·cm⁻¹. These values are consistent with extensive π-conjugation throughout the molecular framework [11].

Fluorescence properties of styryl quinoline derivatives have been extensively studied, revealing emission wavelengths in the range of 367-477 nanometers when excited at their maximum absorption wavelengths. The Stokes shifts are solvent-dependent, with aprotic solvents such as DMSO and DMF providing larger shifts compared to protic solvents like methanol and THF [11].

The 2-(2-chlorostyryl)quinoline-6-carboxylic acid framework has shown promise in various biological applications. The extended conjugation and additional aromatic interactions provided by the styryl group may enhance binding affinity to biological targets. The presence of the chlorine atom on the styryl phenyl ring provides additional opportunities for halogen bonding interactions [11].

Structure-Activity Relationship Analyses

The comprehensive analysis of structure-activity relationships for quinoline-6-carboxylic acid derivatives reveals several key structural determinants that govern biological activity, selectivity, and pharmacokinetic properties. These relationships provide valuable insights for rational drug design and optimization strategies.

Table 3: Structure-Activity Relationship Summary

| Structural Feature | Effect on Activity | Selectivity |

|---|---|---|

| 10-Iodo substitution | Highest potency (IC50 6-22 nM) | Excellent (>100-fold vs other kinases) |

| 10-Chloro substitution | Good activity (IC50 31 nM) | Poor (inhibits multiple kinases) |

| 10-Bromo substitution | Moderate activity (IC50 20 nM) | Moderate |

| 10-Fluoro substitution | Weak to no activity | N/A |

| 10-Methoxy substitution | Moderate activity but low selectivity | Poor |

| Free carboxylic acid | Essential for activity | Required |

| Carboxylic acid ester | No activity | N/A |

| Bulky 7-position substituents | Beneficial for antiproliferative activity | Variable |

| Amino side chain (4-position) | Facilitates antiproliferative activity | Variable |

| Halogen at 6-position quinoline | Increases tendency for coupling reactions | Variable |

The carboxylic acid functionality at the 6-position of quinoline represents an absolute requirement for biological activity across multiple target classes. Studies of DYRK1A inhibitors demonstrate that esterification of the carboxylic acid completely abolishes activity, with carboxylic acid esters showing no inhibitory activity against any tested kinases. This finding underscores the importance of the free carboxylic acid for target binding, likely through ionic interactions with basic residues in the active site [1].

The halogen substitution pattern at the 10-position of indolo[3,2-c]quinoline-6-carboxylic acid derivatives provides a clear structure-activity relationship hierarchy. Iodine substitution provides optimal balance of potency and selectivity, while fluorine substitution generally results in loss of activity. The enhanced activity of iodine derivatives appears to result from favorable halogen bonding interactions with the target protein, facilitated by the high polarizability and appropriate size of the iodine atom [1].

The length and nature of alkyl chains attached to the quinoline nitrogen significantly influence biological activity. For antiproliferative applications, alkyl chains with two methylene units provide optimal activity, while longer or shorter chains result in decreased potency. The optimal chain length likely reflects the spatial requirements for productive binding to the target protein [13].

Aromatic substitution patterns on pendant phenyl rings demonstrate clear electronic effects on biological activity. Electron-withdrawing groups generally enhance activity, while electron-donating groups may decrease potency. The 4-iodo substitution on benzene rings attached to quinoline carboxamides provides the highest P2X7 receptor inhibitory activity, followed by 4-fluoro and 4-chloro substituents [4].

The introduction of bulky substituents at the 7-position of quinoline derivatives has been associated with enhanced antiproliferative activity. Large alkoxy substituents at this position appear to be particularly beneficial, possibly through additional hydrophobic interactions with the target protein. The optimal substituent size represents a balance between enhanced binding affinity and steric hindrance [13].

Heterocyclic conjugation strategies reveal synergistic effects between different pharmacophores. The combination of quinoline, benzothiazole, and urea functionalities in hybrid molecules results in enhanced antimycobacterial activity compared to individual components. This synergy suggests that the different pharmacophores may interact with distinct binding sites or contribute to improved pharmacokinetic properties [6].

The stereochemistry of styryl substituents plays a crucial role in determining biological activity. The E (trans) configuration of styryl groups is generally preferred over the Z (cis) configuration, likely due to optimal spatial arrangement for target binding. The extended conjugation in E-styryl derivatives also contributes to enhanced absorption properties and potential fluorescence applications [11].

Solvent effects on biological activity have been observed for styryl quinoline derivatives, with fluorescence properties showing significant solvent dependence. This observation suggests that the compounds may exhibit different activities in various biological media, potentially affecting their in vivo performance [11].

The combination of multiple structural modifications can result in additive or synergistic effects on biological activity. For example, the simultaneous incorporation of halogen substituents and extended conjugation systems may provide enhanced potency and selectivity profiles. However, careful optimization is required to balance activity enhancement with potential toxicity or off-target effects [1] [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant